![molecular formula C23H20N2O3 B4018389 3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4018389.png)

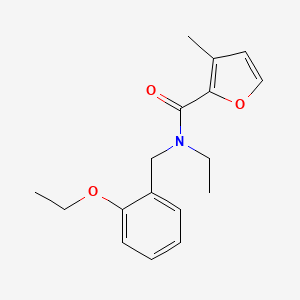

3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one

Vue d'ensemble

Description

Synthesis Analysis

- A convenient synthesis approach for a structurally similar compound, "3R-(3α,4β,5α,6β)]-2-[7-chloro-1-(4-ethylbenzyl)-5-methyl-1H-indol-3-yl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol," was developed, yielding about 72% overall yield (Liu et al., 2010).

- The synthesis of β-(о-hydroxybenzyl)pyridines through three-component condensation involving ammonia, carbonyl-substituted 4Н-chromenes, and СН acids illustrates a relevant method that may be applicable to the target compound (Osipov et al., 2018).

Molecular Structure Analysis

- The molecular and crystal structures of related compounds, such as 1-methyl-2-Oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine, provide insights into the potential structural characteristics of the target compound. These structures demonstrate the role of hydrogen bonds in molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

- The synthesis of "Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate" by Knoevenagel condensation reaction shows a chemical reaction process that could be relevant to understanding the chemical reactions of the target compound (Kariyappa et al., 2016).

Physical Properties Analysis

- The study of the crystal and molecular structure of related compounds and their packing arrangement dominated by strong dipolar carbonyl–carbonyl interaction can provide insights into the physical properties of the target compound (Zugenmaier, 2013).

Chemical Properties Analysis

- The synthesis and molecular structure analysis of substituted 2-hydroxyperhydro-[1,3,2]dioxaborinino[5,4-c]pyridines and their precursors offer information that may be extrapolated to understand the chemical properties of "3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one" (Anh et al., 2008).

Applications De Recherche Scientifique

Synthesis and Chemical Applications

Intermediates in Antibacterial Agents : The synthesis of stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are useful intermediates for quinolone antibacterials, illustrates the chemical versatility and applicability of related compounds in the development of new antibacterial agents (Schroeder et al., 1992).

Antiallergic Compounds : Research on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including efforts to improve antiallergic potency by varying indole substituents, showcases the potential of structurally similar compounds in creating novel antiallergic agents (Menciu et al., 1999).

Oxidation Studies : Investigations into chloroperoxidase-catalyzed benzylic hydroxylation highlight the reactivity of similar molecular frameworks towards enzymatic oxidation, which could inform synthetic strategies for complex molecules (Miller et al., 1995).

Biological and Pharmacological Applications

Ethylene Production : The role of indolyl-3-acetic acid in the formation of ethylene from related compounds, through peroxidase activity, underscores the biochemical relevance of these molecules in plant biology and could inspire bio-based applications (Mapson and Wardale, 1972).

Oxidative Functionalization : The development of a hindered para-hydroxyl group-directed remote benzylic C(sp3)–H oxyfunctionalization process for aromatic carbonyl compound synthesis, utilizing ambient air as the terminal oxidant, exemplifies the environmental and synthetic utility of compounds with similar structural elements (Jiang et al., 2014).

Metabolites with Antimicrobial Activity : The isolation of metabolites from endophytic fungi, including compounds structurally related to the query compound, with demonstrated inhibitory effects on Staphylococcus aureus and methicillin-resistant S. aureus, indicates the potential of these molecules in antimicrobial research (Dai et al., 2009).

Propriétés

IUPAC Name |

3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxo-2-pyridin-2-ylethyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c1-16-9-11-17(12-10-16)15-25-20-8-3-2-6-18(20)23(28,22(25)27)14-21(26)19-7-4-5-13-24-19/h2-13,28H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIMQDGBQODAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=N4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(2-chlorobenzyl)thio]acetyl}amino)-N-isopropylbenzamide](/img/structure/B4018311.png)

![N-ethyl-6-[(6-isopropoxy-3-pyridazinyl)oxy]-N'-isopropyl-1,3,5-triazine-2,4-diamine](/img/structure/B4018331.png)

![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperidine](/img/structure/B4018332.png)

![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4018377.png)

![3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4018388.png)

![1-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-2,5-pyrrolidinedione](/img/structure/B4018391.png)

![3-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4018399.png)

![2-[1-methyl-2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4018402.png)

![N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4018403.png)